DZ2002

描述

DZ2002 是一种可逆的 III 型 S-腺苷-L-高半胱氨酸水解酶抑制剂。 它在各种体内和体外研究中显示出显著的抗炎和免疫抑制活性 。 这种化合物已被探索用于治疗自身免疫性疾病的潜在治疗应用,如系统性硬化症和狼疮综合征 .

准备方法

合成路线和反应条件

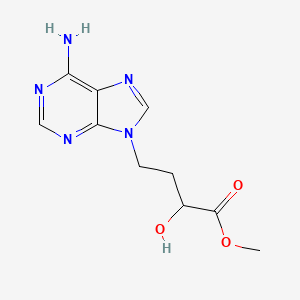

DZ2002 是通过一系列涉及酯键形成的化学反应合成的。 关键中间体甲基 (S)-4-(6-氨基-9H-嘌呤-9-基)-2-羟基丁酸酯是通过酯化反应制备的 。 反应条件通常涉及使用甲醇在采样过程中使血液羧酸酯酶失活 .

工业生产方法

This compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 然后通过各种色谱技术对化合物进行纯化,以去除任何杂质 .

化学反应分析

反应类型

DZ2002 经历了几种类型的化学反应,包括:

水解: This compound 中的酯官能团被羧酸酯酶水解,形成其酸代谢产物,4-(6-氨基-9H-嘌呤-9-基)-2-羟基丁酸.

氧化和还原: 这些反应对 this compound 来说不太常见,但可能会在特定条件下发生。

常用试剂和条件

水解: 羧酸酯酶是参与 this compound 水解的主要试剂.

氧化和还原: 特定的氧化剂或还原剂可以在受控条件下使用。

形成的主要产物

科学研究应用

Systemic Sclerosis

DZ2002 has shown significant promise in treating systemic sclerosis, a chronic autoimmune disease characterized by fibrosis and vascular alterations. In experimental models using bleomycin-induced dermal fibrosis in mice, this compound effectively reduced dermal fibrosis and inflammation. The compound inhibited key pro-fibrotic cytokines such as transforming growth factor beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), leading to improved skin integrity and reduced immune cell infiltration .

Key Findings:

- Reduced expression of TGF-β1, connective tissue growth factor, and various interleukins.

- Decreased macrophage and T cell populations in affected tissues.

- Potential to reverse the profibrotic phenotype in dermal fibroblasts.

| Study Parameter | This compound Treatment | Control |

|---|---|---|

| Fibrosis Score | Significantly lower | Higher |

| TGF-β Expression | Inhibited | Elevated |

| Immune Cell Count | Reduced | Increased |

Lupus Nephritis

In a study involving NZB/W F1 mice, this compound demonstrated efficacy in ameliorating lupus nephritis by regulating Toll-like receptor (TLR) signaling pathways. The treatment resulted in decreased proteinuria and improved renal function, alongside reductions in pathogenic antibody levels and pro-inflammatory cytokines .

Key Findings:

- Significant reduction in anti-dsDNA IgG antibodies.

- Improvement in glomerular health as indicated by lower blood urea nitrogen (BUN) levels.

- Suppression of Th17 cell differentiation.

| Parameter | This compound Treatment | Control |

|---|---|---|

| Proteinuria Levels | Decreased | Increased |

| BUN Levels | Lower | Higher |

| Th17 Cytokine Levels | Reduced | Elevated |

Biofilm Inhibition

Recent research indicates that this compound may also have applications in combating biofilm-associated infections, particularly against Pseudomonas aeruginosa. The compound was shown to inhibit biofilm formation by downregulating alginate synthesis and extracellular DNA production, highlighting its potential utility in treating chronic infections .

Key Findings:

- Inhibition of mature biofilm formation.

- Reduction in swarming motility of Pseudomonas aeruginosa.

- Strong binding affinity to SAHH.

作用机制

DZ2002 通过抑制 S-腺苷-L-高半胱氨酸水解酶发挥作用,导致各种信号通路调节。 它干扰 STAT3-PI3K-Akt-NF-κB 通路,该通路在炎症和免疫反应中起着至关重要的作用 。 此外,this compound 影响 TLR 介导的抗原呈递细胞反应,从而调节免疫细胞活化和细胞因子产生 .

相似化合物的比较

DZ2002 与其他 S-腺苷-L-高半胱氨酸水解酶抑制剂相比具有独特之处,因为它具有可逆抑制和低细胞毒性 。 类似的化合物包括:

DZ2001: 另一种 S-腺苷-L-高半胱氨酸水解酶抑制剂,具有不同的药代动力学特性。

DZ2003: 一种结构相似的化合物,具有不同程度的免疫抑制活性。

生物活性

Nitidine is a quaternary ammonium alkaloid derived from the plant Zanthoxylum nitidum, known for its diverse biological activities. Recent studies have highlighted its potential in treating various diseases, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities of nitidine, focusing on its mechanisms of action, efficacy in different conditions, and relevant case studies.

Nitidine exhibits multiple mechanisms of action, contributing to its therapeutic effects:

- Antimalarial Activity : Nitidine has demonstrated the ability to complex with heme, inhibiting β-haematin formation, similar to chloroquine. This mechanism makes it a candidate for treating malaria, particularly in resistant strains .

- Anticancer Properties : Nitidine chloride (NC) has shown significant anticancer activity across various cancer types. It induces apoptosis, inhibits cell proliferation, and disrupts cell cycle progression. Notably, NC activates the Hippo signaling pathway, which plays a crucial role in tumor suppression .

- Antimicrobial Effects : The compound has also exhibited antimicrobial properties, making it effective against certain bacterial and fungal infections .

Efficacy in Cancer Treatment

Recent studies have explored nitidine's efficacy against non-small cell lung cancer (NSCLC) and liver cancer:

- NSCLC : In vitro studies revealed that NC suppresses NSCLC cell growth and motility while inducing apoptosis. Flow cytometry analyses indicated that NC treatment leads to cell cycle arrest and increased reactive oxygen species (ROS) levels .

- Liver Cancer : NC has been shown to sensitize liver cancer cells to chemotherapeutic agents by modulating key apoptotic pathways. It enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .

Case Studies

Several case studies have illustrated nitidine's potential in clinical applications:

- Study on Antimalarial Activity : A study demonstrated that nitidine effectively inhibited malaria parasites in vitro, with a selectivity index greater than 10 compared to non-cancerous cell lines. This suggests a favorable safety profile for potential therapeutic use .

- Liver Cancer Research : Another investigation into liver cancer showed that NC could significantly reduce tumor size in animal models while minimizing hepatic toxicity through a supramolecular formulation .

Data Tables

常见问题

Q. What is the primary mechanism of action of DZ2002 in modulating inflammatory and fibrotic pathways?

This compound acts as a reversible S-adenosylhomocysteine hydrolase (SAHH) inhibitor (Ki = 17.9 nM), disrupting transmethylation processes critical for immune cell signaling. It suppresses NF-κB activation by inhibiting IκB degradation and STAT3-PI3K-Akt pathway activation, thereby reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) and angiogenesis factors (e.g., VEGF, VEGFR2) . This dual inhibition is demonstrated in both in vitro (e.g., TNF-α-stimulated HUVECs) and in vivo models (e.g., dry eye, psoriasis, and systemic sclerosis) .

Q. How does this compound’s pharmacokinetic profile influence experimental design in preclinical studies?

This compound undergoes rapid hydrolysis in blood to its active metabolite, DZA, due to esterase activity. To mitigate this, researchers use methanol to immediately inactivate esterases during blood sample collection, ensuring accurate measurement of both compounds. Pharmacokinetic studies in rats show this compound has a short half-life (0.3–0.9 h) compared to DZA (1.3–5.1 h), necessitating frequent dosing in chronic models. Oral bioavailability ranges from 90%–159%, requiring careful dose optimization to maintain therapeutic efficacy .

Q. What methodological considerations are critical when assessing this compound’s efficacy in autoimmune disease models?

- Model Selection : Use lupus-prone MRL-Faslpr or BXSB mice for systemic lupus erythematosus (SLE) studies, where this compound reduces anti-dsDNA antibodies and improves survival . For psoriasis, employ IMQ-induced murine models or propranolol-induced guinea pig models to evaluate epidermal thickness and MPO+ cell infiltration .

- Endpoint Metrics : Include biomarkers like serum IL-17, IL-23p19, and TGF-β for SLE; Baker scores and chemokine (CXCL9, IL-8) levels for psoriasis .

- Controls : Use vehicle-treated cohorts and validate findings with SAHH activity assays to confirm target engagement .

Q. How can researchers resolve contradictions in this compound’s cytokine modulation across different disease models?

While this compound consistently inhibits Th17 polarization in lupus models , it shows variable effects on IL-12p40 and TNF-α in monocytes . These discrepancies may arise from cell-type-specific SAHH dependency or differential methylation requirements across pathways. To address this:

- Perform dose-response analyses (e.g., 10–50 mg/kg in mice) .

- Use single-cell RNA sequencing to map cytokine profiles in heterogeneous cell populations .

- Cross-validate results with in vitro co-culture systems (e.g., BMDC-T cell interactions) .

Q. What advanced techniques are recommended for analyzing this compound’s anti-fibrotic effects?

- In Vitro : Use TGF-β1-stimulated human dermal fibroblasts to assess collagen deposition (Masson’s trichrome staining) and α-SMA expression (western blot) .

- In Vivo : Employ bleomycin-induced systemic sclerosis models, quantifying skin thickness via histopathology and hydroxyproline content .

- Omics Integration : Proteomic profiling (e.g., downregulation of α-actinin-4 and ILK) and pathway enrichment analysis (e.g., focal adhesion pathways) reveal mechanistic insights .

Q. How should researchers design experiments to evaluate this compound’s impact on biofilm formation?

- Model System : Use Pseudomonas aeruginosa PAO1 biofilms cultured in flow chambers.

- Interventions : Compare this compound (10–100 µM) with DNase I and combination treatments.

- Metrics : Quantify biofilm thickness (confocal microscopy) and extracellular DNA/alginate production (fluorometric assays) .

- Controls : Include untreated biofilms and esterase inhibitors to confirm this compound stability .

Q. What statistical approaches are optimal for analyzing this compound’s therapeutic outcomes?

- Survival Data : Kaplan-Meier analysis with log-rank tests (e.g., BXSB mouse survival) .

- High-Throughput Data : Multivariate ANOVA for cytokine panels (e.g., Luminex xMAP technology) .

- Dose-Response : Nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values for SAHH inhibition .

Q. How does this compound modulate immune cell recruitment in inflammatory contexts?

This compound reduces monocyte (THP1) and T cell (Jurkat) migration by 40%–60% in chemotaxis assays, linked to downregulation of VCAM-1 and ICAM-1 in endothelial cells. This is validated in psoriasis models, where this compound decreases MPO+ cell infiltration and IL-8/CXCL9 secretion by HaCaT keratinocytes .

Q. What protocols ensure reliable quantification of this compound and its metabolites in biological samples?

- Sample Preparation : Immediate blood stabilization with methanol (1:4 v/v) to prevent this compound hydrolysis .

- LC-MS/MS : Use a C18 column with MRM transitions (this compound: m/z 297→136; DZA: m/z 269→152).

- Validation : Meet FDA guidelines for accuracy (85%–115%) and precision (CV <15%) across 31 nM–10 µM ranges .

Q. What emerging applications of this compound warrant further investigation?

- Vascular Remodeling : Explore this compound’s role in atherosclerosis via HIF-1α/VEGF axis modulation .

- Neuroinflammation : Test efficacy in EAE (multiple sclerosis) models, given its BBB-penetrating potential .

- Combination Therapy : Pair with JAK inhibitors (e.g., tofacitinib) to enhance STAT3 pathway suppression .

属性

IUPAC Name |

methyl 4-(6-aminopurin-9-yl)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKGMGPCSSJYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33231-14-0 | |

| Record name | DZ-2002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033231140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DZ-2002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58408S5CB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。